Cas no 52849-70-4 (N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-phenylaniline)

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-phenylaniline structure
52849-70-4 structure
Product name:N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-phenylaniline
CAS No:52849-70-4
MF:C20H25N3O
MW:323.432
CID:1578986
PubChem ID:3040688

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-phenylaniline Chemical and Physical Properties

Names and Identifiers

    • N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-phenylaniline
    • 1-(4-methylpiperazin-1-yl)-3-(N-phenylanilino)propan-1-one
    • BRN 0826333
    • 1-(3-(Diphenylamino)propionyl)-4-methylpiperazine
    • Piperazine, 1-(3-(diphenylamino)propionyl)-4-methyl-
    • 52849-70-4
    • DTXSID40200840
    • Inchi: InChI=1S/C20H25N3O/c1-21-14-16-22(17-15-21)20(24)12-13-23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11H,12-17H2,1H3
    • InChI Key: XYFOCXQJXGMLRG-UHFFFAOYSA-N
    • SMILES: CN1CCN(CC1)C(=O)CCN(C2=CC=CC=C2)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 323.19995
  • Monoisotopic Mass: 323.199762429g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26.8Ų

Experimental Properties

  • PSA: 26.79

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